
Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide is a nitrogen-containing heterocyclic compound It is characterized by a pyrazine ring substituted with two isopropyl groups at positions 2 and 5, and an oxide group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazine with an oxidizing agent to introduce the oxide group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyrazine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine, 2,5-dimethyl-: Lacks the isopropyl groups and oxide group, resulting in different chemical properties.
Pyrazine, 2,5-dipropyl-: Contains longer alkyl chains, which can affect its reactivity and solubility.
Pyrazine, 2,5-bis(1-methylethyl)-: Similar structure but without the oxide group, leading to different reactivity and biological activity.
Uniqueness
Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide is unique due to the presence of both isopropyl groups and the oxide group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65257-57-0 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-oxido-2,5-di(propan-2-yl)pyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-7(2)9-6-12(13)10(5-11-9)8(3)4/h5-8H,1-4H3 |
Clave InChI |
ASJHMEZPXNQLNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=C(C=[N+]1[O-])C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


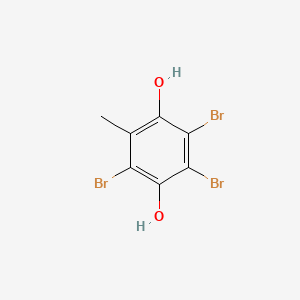


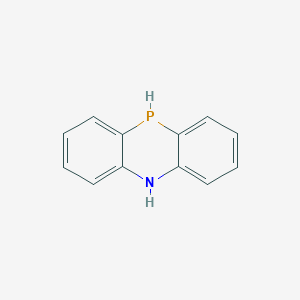



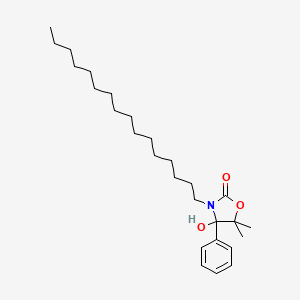
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
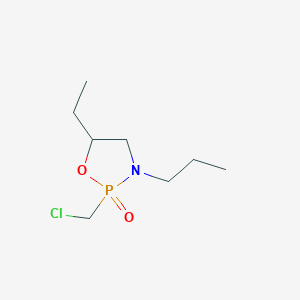
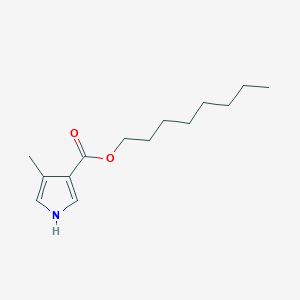
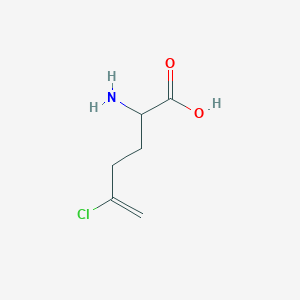
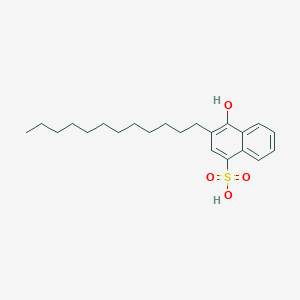
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
